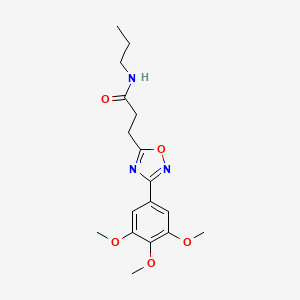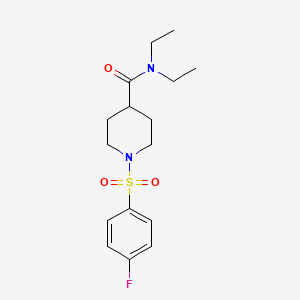
N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-fluorobenzamide, also known as TBOA, is a chemical compound that has been widely used in scientific research for its ability to inhibit glutamate transporters. Glutamate is an important neurotransmitter in the brain that plays a crucial role in learning, memory, and synaptic plasticity. However, excessive glutamate release can lead to excitotoxicity, which is associated with a number of neurological disorders such as stroke, epilepsy, and neurodegenerative diseases. TBOA has been shown to be a potent inhibitor of glutamate transporters, making it a valuable tool for studying the role of glutamate in various neurological conditions.
Mécanisme D'action
N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-fluorobenzamide inhibits glutamate transporters by binding to the substrate-binding site of the transporter and preventing the uptake of glutamate into the presynaptic terminal. This leads to an increase in extracellular glutamate levels, which can have both beneficial and detrimental effects depending on the context. This compound has been shown to be a non-competitive inhibitor of glutamate transporters, meaning that it does not compete with glutamate for binding to the transporter.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in various neurological conditions. For example, this compound has been shown to reduce seizure activity in animal models of epilepsy, suggesting that glutamate transporter inhibition may be a viable therapeutic strategy for this condition. This compound has also been shown to enhance synaptic plasticity and improve cognitive function in animal models of Alzheimer's disease, suggesting that glutamate transporter inhibition may have potential as a treatment for this condition.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-fluorobenzamide has several advantages as a tool for studying glutamate transporters. It is a potent and selective inhibitor of glutamate transporters, meaning that it can be used to specifically target these proteins without affecting other neurotransmitter systems. This compound is also relatively stable and has a long half-life, making it suitable for use in in vitro and in vivo experiments. However, this compound also has some limitations. For example, it can have off-target effects on other proteins and ion channels, which can complicate data interpretation. Additionally, this compound can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-fluorobenzamide and glutamate transporters. One area of interest is the development of more selective and potent inhibitors of glutamate transporters, which could have therapeutic potential for a variety of neurological conditions. Another area of interest is the investigation of the role of glutamate transporters in neuroinflammation and neurodegeneration. Additionally, further research is needed to elucidate the mechanisms underlying the beneficial and detrimental effects of glutamate transporter inhibition in different neurological conditions.
Méthodes De Synthèse
N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-fluorobenzamide can be synthesized using a multi-step process that involves the condensation of 4-fluorobenzoic acid with 3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-amine, followed by the reaction with ethyl chloroacetate and subsequent hydrolysis to yield the final product. The synthesis of this compound requires specialized equipment and expertise, and should only be performed by trained professionals in a laboratory setting.
Applications De Recherche Scientifique
N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-fluorobenzamide has been extensively used in scientific research to investigate the role of glutamate transporters in various neurological conditions. For example, this compound has been used to study the effects of glutamate transporter inhibition on synaptic plasticity, long-term potentiation, and long-term depression. This compound has also been used to investigate the role of glutamate transporters in the pathophysiology of epilepsy, stroke, and neurodegenerative diseases.
Propriétés
IUPAC Name |
N-[1-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O2/c1-13(23-19(26)15-7-11-17(22)12-8-15)20-24-18(25-27-20)14-5-9-16(10-6-14)21(2,3)4/h5-13H,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLODLNZWQRZFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=C(C=C2)C(C)(C)C)NC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-(2,5-dimethoxyphenyl)-5-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7708675.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide](/img/structure/B7708685.png)

![4-fluoro-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7708699.png)

![2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B7708720.png)


